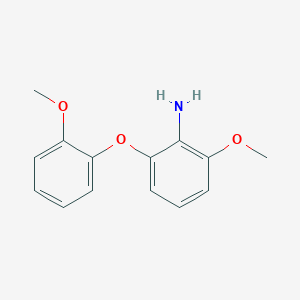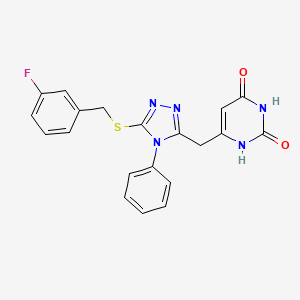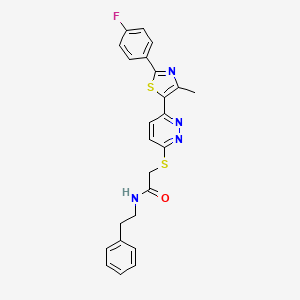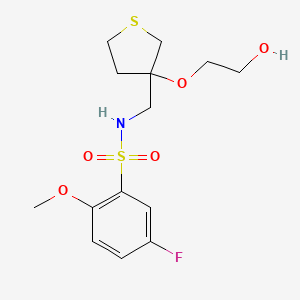
2-Methoxy-6-(2-methoxyphenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methoxy-6-(2-methoxyphenoxy)aniline” is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO3/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9H,15H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 245.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Anticancer Applications
Research on derivatives of methoxy-substituted anilines has shown significant promise in the development of anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with excellent blood-brain barrier penetration, showing high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthesis and Characterization of Metal Complexes
Another application is found in the synthesis and characterization of metal complexes with methoxy-substituted anilines acting as ligands. A study by Osowole (2011) explored the formation of metal complexes using 4-(thiophen-3-yl)-aniline and o-vanillin to form an ONS donor Schiff base, indicating the structural versatility and utility of methoxy-substituted anilines in coordination chemistry (Osowole, 2011).
Tubulin Polymerization Inhibitors
Methoxy-substituted anilines have also been investigated for their role in inhibiting tubulin polymerization, a key process in cell division. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) was identified as a promising antiproliferative agent toward human cancer cells, likely due to its inhibition of tubulin polymerization and microtubule formation (Minegishi et al., 2015).
Material Science and Polymer Chemistry
In the field of materials science and polymer chemistry, the electrochemical copolymerization of aniline and o-aminophenol to synthesize poly(aniline-co-o-aminophenol) demonstrates the relevance of methoxy-substituted anilines. This copolymerization process affects the copolymer's properties and rate, indicating the potential for creating novel materials with tailored electrical and optical properties (Mu, 2004).
Environmental and Catalysis Applications
Furthermore, methoxy-substituted anilines have been studied in the context of environmental science and catalysis, such as in the degradation of methoxyanilines in aqueous solutions via Fenton-like oxidation. This research underscores the potential for utilizing these compounds in environmental remediation and the development of more efficient catalytic processes (Chaturvedi & Katoch, 2020).
Propriétés
IUPAC Name |
2-methoxy-6-(2-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-16-10-6-3-4-7-11(10)18-13-9-5-8-12(17-2)14(13)15/h3-9H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPCYMTZSXSKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=CC=CC=C2OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2691055.png)
![methyl 2-{[({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B2691059.png)



![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-cyclobutyl-1,2,4-oxadiazole](/img/structure/B2691067.png)



![ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2691071.png)

![Tert-butyl N-[(5-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate](/img/structure/B2691073.png)

